molecular formula C21H20F3N3O3 B10963047 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide

Cat. No.: B10963047
M. Wt: 419.4 g/mol
InChI Key: FZXBJOULFRPXTN-UHFFFAOYSA-N
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Description

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[2-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenoxy group, and a trifluoromethylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[2-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenoxy group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the trifluoromethylbenzyl moiety via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[2-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and benzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[2-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[2-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and trifluoromethylbenzyl moiety are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, or other proteins, modulating their function and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine
  • (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol

Uniqueness

Compared to similar compounds, 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[2-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE stands out due to the presence of the trifluoromethylbenzyl moiety, which imparts unique chemical and biological properties. This moiety enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20F3N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C21H20F3N3O3/c1-13(2)19-26-20(30-27-19)14-7-9-16(10-8-14)29-12-18(28)25-11-15-5-3-4-6-17(15)21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,28)

InChI Key

FZXBJOULFRPXTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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